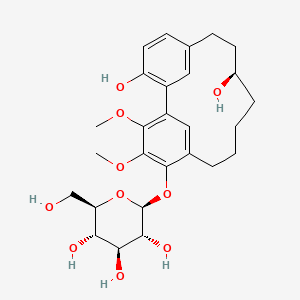

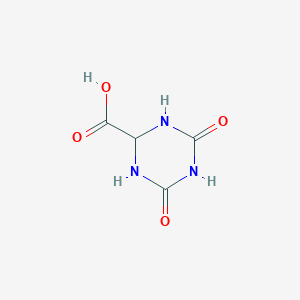

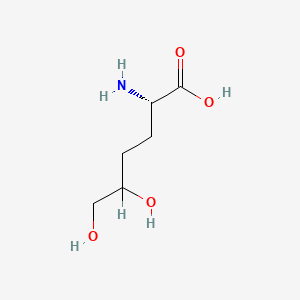

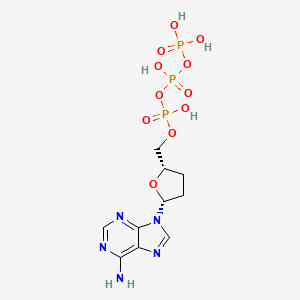

2',3'-双脱氧腺苷三磷酸 (ddATP)

描述

科学研究应用

双脱氧腺苷三磷酸在科学研究中有着广泛的应用:

化学: 它被用作合成修饰核酸的构建块,以及作为研究酶机制的探针。

生物学: 它作为研究 DNA 复制和修复过程的工具,以及研究核酸与蛋白质之间相互作用的工具。

医学: 它被探索作为一种潜在的抗病毒剂,特别是在治疗 HIV 中,因为它能够抑制逆转录酶。

作用机制

双脱氧腺苷三磷酸通过抑制核酸合成发挥其作用。它被 DNA 聚合酶掺入正在生长的 DNA 链中,但由于缺少 3' 羟基,它终止了链延伸。 这种机制对病毒逆转录酶特别有效,使其成为一种有效的抗病毒剂 .

生化分析

Biochemical Properties

2’,3’-Dideoxyadenosine triphosphate plays a significant role in biochemical reactions, particularly in the inhibition of DNA polymerases and reverse transcriptases. By lacking the 3’-hydroxyl group, it prevents the formation of phosphodiester bonds, effectively terminating DNA synthesis. This compound interacts with enzymes such as DNA polymerase and reverse transcriptase, binding to their active sites and inhibiting their activity . The nature of these interactions is competitive, as 2’,3’-Dideoxyadenosine triphosphate competes with natural nucleotides for incorporation into the growing DNA strand.

Cellular Effects

2’,3’-Dideoxyadenosine triphosphate has profound effects on various cell types and cellular processes. It influences cell function by inhibiting DNA synthesis, which can lead to cell cycle arrest and apoptosis in rapidly dividing cells . This compound also affects cell signaling pathways and gene expression by interfering with the replication of viral genomes, thereby reducing viral load in infected cells . Additionally, 2’,3’-Dideoxyadenosine triphosphate impacts cellular metabolism by depleting the pool of available nucleotides, which can disrupt normal cellular functions .

Molecular Mechanism

The molecular mechanism of 2’,3’-Dideoxyadenosine triphosphate involves its incorporation into the DNA strand during replication. Once incorporated, the absence of the 3’-hydroxyl group prevents the addition of subsequent nucleotides, leading to chain termination . This compound binds to the active site of DNA polymerase and reverse transcriptase, inhibiting their activity and preventing the synthesis of viral DNA . The inhibition of these enzymes results in the suppression of viral replication and the reduction of viral load in infected cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,3’-Dideoxyadenosine triphosphate change over time. The stability of this compound is influenced by factors such as temperature and pH, with degradation occurring more rapidly under acidic conditions . Long-term exposure to 2’,3’-Dideoxyadenosine triphosphate can lead to the accumulation of incomplete DNA fragments, which can affect cellular function and viability . In vitro and in vivo studies have shown that prolonged treatment with this compound can result in the development of resistance in viral populations, necessitating the use of combination therapies to maintain efficacy .

Dosage Effects in Animal Models

The effects of 2’,3’-Dideoxyadenosine triphosphate vary with different dosages in animal models. At low doses, this compound effectively inhibits viral replication without causing significant toxicity . At high doses, it can lead to toxic effects such as mitochondrial dysfunction, hepatotoxicity, and neurotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in a proportional increase in antiviral activity but instead leads to adverse effects .

Metabolic Pathways

2’,3’-Dideoxyadenosine triphosphate is involved in several metabolic pathways. It is phosphorylated by cellular kinases to its active triphosphate form, which then inhibits DNA polymerase and reverse transcriptase . This compound also undergoes deamination to form dideoxyinosine, which can be further metabolized by cellular enzymes . The interaction with enzymes such as adenosine kinase and deoxycytidine kinase is crucial for its activation and subsequent antiviral activity .

Transport and Distribution

Within cells, 2’,3’-Dideoxyadenosine triphosphate is transported and distributed by nucleoside transporters . These transporters facilitate the uptake of the compound into cells, where it can exert its antiviral effects . The distribution of 2’,3’-Dideoxyadenosine triphosphate within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

2’,3’-Dideoxyadenosine triphosphate is localized primarily in the nucleus, where it interacts with DNA polymerase and reverse transcriptase . The subcellular localization of this compound is directed by its ability to diffuse through the nuclear membrane and its affinity for the active sites of these enzymes . Post-translational modifications and targeting signals do not play a significant role in the localization of 2’,3’-Dideoxyadenosine triphosphate, as its activity is primarily determined by its chemical structure and interactions with biomolecules .

准备方法

合成路线和反应条件

双脱氧腺苷三磷酸的合成通常涉及双脱氧腺苷的磷酸化。该过程从腺苷通过一系列化学反应制备双脱氧腺苷开始,包括甲苯磺酰化和还原。 然后将双脱氧腺苷转化为双脱氧腺苷单磷酸,然后进一步磷酸化生成双脱氧腺苷二磷酸,最后生成双脱氧腺苷三磷酸 .

工业生产方法

双脱氧腺苷三磷酸的工业生产涉及使用与上述类似的方法进行大规模化学合成。 该工艺针对高产率和纯度进行了优化,通常涉及使用自动化合成设备和严格的质量控制措施,以确保最终产品的稳定性和可靠性 .

化学反应分析

反应类型

双脱氧腺苷三磷酸会发生各种化学反应,包括:

氧化: 在特定条件下,它可以被氧化形成氧化衍生物。

还原: 还原反应可以将其还原回其前体形式。

取代: 它可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件

涉及双脱氧腺苷三磷酸的反应中常用的试剂包括强氧化剂、还原剂和亲核试剂。 反应条件通常包括受控温度、pH 值和催化剂的存在,以促进所需的转化 .

形成的主要产物

从双脱氧腺苷三磷酸反应中形成的主要产物取决于使用的具体反应条件和试剂。 例如,氧化反应可能会产生氧化核苷三磷酸,而取代反应可能会产生各种取代的核苷三磷酸 .

相似化合物的比较

类似化合物

齐多夫定三磷酸: 另一种用于抗病毒治疗的核苷类似物。

双脱氧胞苷三磷酸: 结构和功能相似,用于抗病毒研究。

双脱氧鸟苷三磷酸: 另一种类似物,在抗病毒治疗中具有类似的应用 .

独特性

双脱氧腺苷三磷酸是独一无二的,因为它具有特定的结构,使其能够通过充当链终止剂来有效地抑制病毒逆转录酶。 它的高特异性和效力使其成为研究和治疗应用中的宝贵工具 .

属性

IUPAC Name |

[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O11P3/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKPWEUQDVLTCN-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O11P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178767 | |

| Record name | 2',3'-Dideoxyadenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24027-80-3 | |

| Record name | 2',3'-Dideoxyadenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024027803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxyadenosine triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2',3'-Dideoxyadenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDEOXYADENOSINE 5'-TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MCI2H1EJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',3'-Dideoxyadenosine-5-triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ddATP exert its antiviral activity against HIV?

A1: ddATP acts as a chain terminator of DNA synthesis. It inhibits HIV replication by acting as a competitive inhibitor of HIV-1 reverse transcriptase (HIV-1 RT), the enzyme responsible for transcribing the viral RNA genome into DNA. [, , , , , , ] Once incorporated into the growing DNA chain by HIV-1 RT, the lack of a 3′-hydroxyl group on ddATP prevents the formation of the next phosphodiester bond, halting further DNA elongation and thus blocking viral replication. [, , , , ]

Q2: What makes ddATP selective for HIV-1 RT over human DNA polymerases?

A2: While ddATP can be incorporated by both viral and human DNA polymerases, HIV-1 RT demonstrates a significantly higher affinity for ddATP compared to human DNA polymerases α, β, and γ. [] This difference in binding affinity contributes to the selective inhibition of HIV-1 replication.

Q3: Does ddATP affect any other cellular processes besides viral reverse transcription?

A3: Yes, ddATP can also inhibit terminal deoxynucleotidyl transferase (TdT), an enzyme primarily found in immature lymphocytes. [] TdT adds nucleotides to the ends of DNA, contributing to antibody diversity. Inhibition of TdT by ddATP can lead to selective toxicity in TdT-positive cells. [, ]

Q4: What is the molecular formula and weight of ddATP?

A4: Unfortunately, the provided scientific articles do not explicitly state the molecular formula and weight of ddATP. Please refer to chemical databases like PubChem or ChemSpider for this information.

Q5: Is there any spectroscopic data available for ddATP?

A5: The provided articles mainly discuss the biological activity and metabolism of ddATP and do not delve into detailed spectroscopic characterization. For spectroscopic data, we recommend consulting specialized databases like the NIST Chemistry WebBook.

Q6: These areas are not extensively covered in the provided research. Where can I find more information about them?

A6: For information on material compatibility and stability, catalytic properties, computational studies, and other specialized applications of ddATP, we suggest exploring dedicated chemical databases, review articles focusing on nucleoside analogs, and publications specifically addressing those aspects.

Q7: How do structural modifications to ddATP affect its activity against HIV-1 RT?

A7: Research shows that even minor structural modifications to ddATP can significantly impact its activity against HIV-1 RT. For instance, the substitution of the 3′-hydroxyl group with a fluorine atom in 2′-β-fluoro-2′,3′-dideoxyadenosine triphosphate (F-ddATP) results in a 20-fold decrease in inhibitory activity against HIV-1 RT compared to ddATP. [] This highlights the importance of the 3′-hydroxyl group for efficient chain termination and emphasizes the sensitivity of HIV-1 RT to subtle structural changes in nucleoside analogs.

Q8: What is the significance of the Q151M mutation in HIV-1 RT?

A8: The Q151M mutation in HIV-1 RT, often accompanied by other mutations like A62V, V75I, F77L, and F116Y (collectively known as the Q151M complex), is a major contributor to multi-nucleoside drug resistance. [] This mutation alters the dNTP binding pocket of HIV-1 RT, decreasing its affinity for ddATP and other nucleoside analogs like ddCTP and AZTTP, ultimately reducing their inhibitory effects. []

Q9: Can this resistance be overcome?

A9: Research suggests that α-boranophosphate nucleotide analogs might offer a way to circumvent the multidrug resistance caused by Q151M and other related mutations. These analogs have shown promising results in restoring the binding affinity and incorporation rate of nucleoside analogs into the viral DNA, thus combating resistance. [, ]

Q10: How is the efficacy of ddATP evaluated in laboratory settings?

A11: The efficacy of ddATP is commonly assessed in vitro using cell-based assays that measure its ability to inhibit HIV replication in cultured cells. [, , ] These assays typically involve infecting susceptible cells with HIV in the presence of varying concentrations of ddATP and measuring viral replication after a specific incubation period. The concentration of ddATP required to inhibit viral replication by 50% (EC50) is a standard measure of its antiviral potency.

Q11: How do the in vivo levels of ddATP correlate with its antiviral activity?

A12: Research indicates a direct correlation between intracellular levels of ddATP and its antiviral activity against HIV. [, ] For instance, one study found that peripheral blood mononuclear cells from HIV-infected patients treated with 2′-β-fluoro-2′,3′-dideoxyadenosine (F-ddA), a prodrug of F-ddATP, had F-ddATP levels ranging from 1.5 to 3.5 pmol/106 cells, which correlated with a reduction in viral load. [] This underscores the importance of maintaining adequate intracellular concentrations of ddATP for effective HIV suppression.

Q12: How does HIV-1 develop resistance to ddATP?

A13: HIV-1, like many viruses, can rapidly mutate, leading to the emergence of drug-resistant strains. Mutations in the HIV-1 RT gene, particularly those within the dNTP binding site, can reduce the binding affinity of ddATP and decrease its incorporation efficiency, ultimately leading to drug resistance. [, , , ]

Q13: Does resistance to one drug translate to resistance to others?

A14: Yes, cross-resistance is a significant concern in HIV treatment. The emergence of mutations conferring resistance to one nucleoside analog, like AZT, can often lead to cross-resistance to other nucleoside analogs, including ddATP. This highlights the need for combination therapy to suppress viral replication effectively and minimize the development of drug resistance. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。